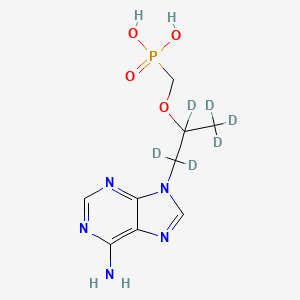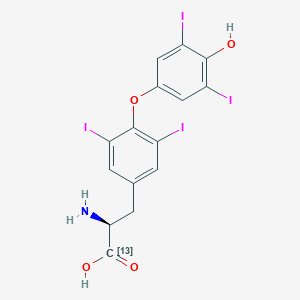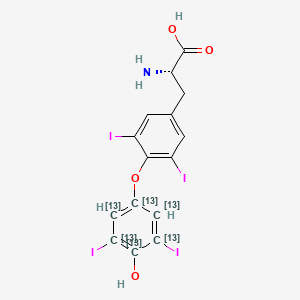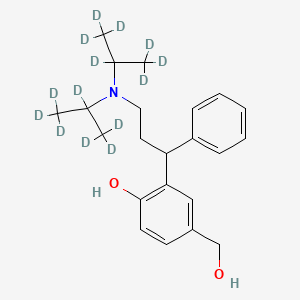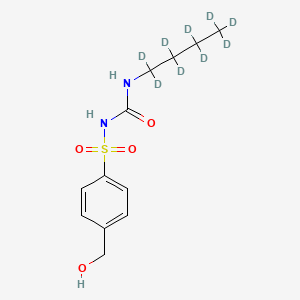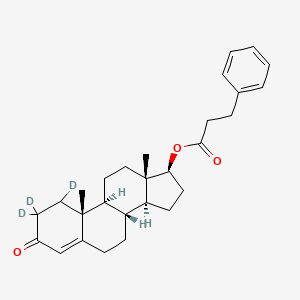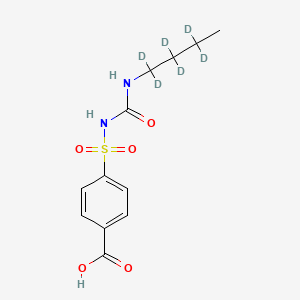
Olivil monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olivil monoacetate is a compound with the molecular formula C22H26O8 . It is found in Gymnosporia varialilis Loes . The IUPAC name for this compound is [(2S,3R,4S)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate .
Molecular Structure Analysis
The molecular weight of Olivil monoacetate is 418.4 g/mol . The compound has a complex structure with multiple functional groups, including hydroxy, methoxy, and acetate groups . The exact mass and monoisotopic mass of the compound are both 418.16276778 g/mol .Physical And Chemical Properties Analysis
Olivil monoacetate has several computed properties. It has a molecular weight of 418.4 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 8, and a rotatable bond count of 8 . The topological polar surface area is 115 Ų, and the compound has a complexity of 571 .Wissenschaftliche Forschungsanwendungen
Radical-Scavenging Properties
Olivil monoacetate, a compound found in olive tree wood, has been recognized for its radical-scavenging activities. Research identifies compounds like olivil monoacetate as effective antioxidants, possessing a higher antioxidative effect against the free radical DPPH than some reference compounds, though less than others like hydroxytyrosol. This property makes it a valuable subject of study for potential applications in enhancing health and combating oxidative stress-related damage in biological systems (Pérez-Bonilla et al., 2014).
Catalytic Properties in Biomass Gasification
Olivine, a mineral in which olivil monoacetate is a constituent, has been explored for its catalytic properties in biomass gasification. The material's interaction with the gasification process demonstrates a capacity to influence the product gas composition and the distribution of condensable hydrocarbons (tars). This property of olivine, by extension, highlights the potential of olivil monoacetate in enhancing the efficiency and effectiveness of biomass gasification processes, making it a subject of interest in renewable energy technologies (Koppatz et al., 2011).
Enhancement of Soil Stability
The use of olivine for soil stabilization, through its reaction with carbon dioxide to form stable compounds, demonstrates the potential application of olivil monoacetate in environmental engineering and geotechnics. This process not only provides a method to stabilize soil but also contributes to carbon sequestration, presenting a multifaceted benefit to environmental sustainability and engineering (Fasihnikoutalab et al., 2017).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Olivil monoacetate . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Olivil monoacetate can be achieved through the acetylation of Olivil with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Olivil", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix Olivil and acetic anhydride in a reaction flask", "Add a small amount of catalyst to the mixture", "Heat the mixture to a temperature of around 60-80°C", "Allow the reaction to proceed for a few hours, stirring occasionally", "Cool the mixture and then filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "The resulting product is Olivil monoacetate" ] } | |
CAS-Nummer |
1016974-78-9 |
Molekularformel |
C22H26O8 |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



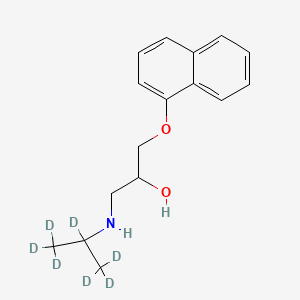
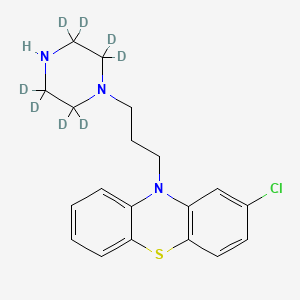
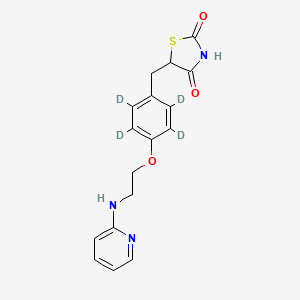
![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)
